molecular formula C21H34N2O3 B12891389 Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester CAS No. 68931-06-6

Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester

Cat. No.: B12891389
CAS No.: 68931-06-6
M. Wt: 362.5 g/mol
InChI Key: YVXGSBDBOKVRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-1-yl)propyl (2-(heptyloxy)phenyl)carbamate is a synthetic organic compound that features a pyrrolidine ring, a propyl chain, and a heptyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)propyl (2-(heptyloxy)phenyl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reductive amination of a suitable precursor, such as a ketone or aldehyde, with pyrrolidine.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the pyrrolidine ring.

    Formation of the Heptyloxyphenyl Group: The heptyloxyphenyl group can be synthesized through the etherification of a phenol derivative with a heptyl halide.

    Coupling of the Components: The final step involves the coupling of the pyrrolidine-propyl intermediate with the heptyloxyphenyl carbamate derivative under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)propyl (2-(heptyloxy)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine ring.

Scientific Research Applications

3-(Pyrrolidin-1-yl)propyl (2-(heptyloxy)phenyl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)propyl (2-(heptyloxy)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with binding sites on proteins, potentially modulating their activity. The heptyloxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure and have similar biological activities.

    Carbamate Derivatives: Compounds like carbaryl and fenobucarb are carbamate derivatives with insecticidal properties.

Uniqueness

3-(Pyrrolidin-1-yl)propyl (2-(heptyloxy)phenyl)carbamate is unique due to the combination of the pyrrolidine ring, propyl chain, and heptyloxyphenyl group. This unique structure imparts specific physicochemical properties and biological activities that distinguish it from other similar compounds.

Properties

CAS No.

68931-06-6

Molecular Formula

C21H34N2O3

Molecular Weight

362.5 g/mol

IUPAC Name

3-pyrrolidin-1-ylpropyl N-(2-heptoxyphenyl)carbamate

InChI

InChI=1S/C21H34N2O3/c1-2-3-4-5-10-17-25-20-13-7-6-12-19(20)22-21(24)26-18-11-16-23-14-8-9-15-23/h6-7,12-13H,2-5,8-11,14-18H2,1H3,(H,22,24)

InChI Key

YVXGSBDBOKVRMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCCCN2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.